molecular formula C12H8N2O2 B1297759 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione CAS No. 27295-64-3

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

Cat. No.: B1297759
CAS No.: 27295-64-3
M. Wt: 212.2 g/mol
InChI Key: RDOYVWRCQYHNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the pyrroloquinoline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with a methyl group at the 4-position and a dione functionality at the 1,3-positions. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several scientific research applications:

Future Directions

The future directions for research on “4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione” are promising. Its potential applications in medicinal chemistry and other fields make it a subject of ongoing study .

Biochemical Analysis

Biochemical Properties

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit caspase-3, an enzyme involved in the execution phase of cell apoptosis . By inhibiting caspase-3, this compound can prevent programmed cell death, which is beneficial in conditions where excessive apoptosis is detrimental, such as in neurodegenerative diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth and progression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to bind to the active site of caspase-3, thereby inhibiting its activity . This binding interaction prevents the cleavage of caspase-3 substrates, ultimately inhibiting the apoptotic process. Additionally, this compound can modulate the expression of genes involved in cell proliferation and survival, further influencing cellular outcomes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, maintaining its activity over extended periods. It is subject to degradation under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of apoptosis and modulation of gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reducing tumor growth and preventing neurodegeneration . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . By modulating the activity of these enzymes, this compound can affect the pharmacokinetics and pharmacodynamics of co-administered drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in various tissues. The localization of this compound within cells can affect its activity and function, with higher concentrations observed in the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and apoptosis . The presence of this compound in the nucleus can also affect gene expression and cell cycle regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves multi-step procedures. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the dione functionality to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

Properties

IUPAC Name

4-methylpyrrolo[3,4-c]quinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-6-9-10(12(16)14-11(9)15)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOYVWRCQYHNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346337
Record name 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

27295-64-3
Record name 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Reactant of Route 2
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Reactant of Route 3
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Reactant of Route 4
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Reactant of Route 5
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Reactant of Route 6
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

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